molecular formula C17H21N5O2S B12279705 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide

Cat. No.: B12279705
M. Wt: 359.4 g/mol
InChI Key: OOPFAHRQFCXZSN-UHFFFAOYSA-N
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Description

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a triazole ring, and a sulfanylidene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced through a thiolation reaction using a suitable thiol reagent.

    Final Coupling: The final coupling step involves the reaction of the intermediate with N,N-dimethylacetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the triazole ring using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium azide (NaN₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and sulfanylidene group, in particular, may contribute to its enhanced biological activity and potential therapeutic applications.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C17H21N5O2S/c1-20(2)15(24)11-22-16(18-19-17(22)25)13-8-14(23)21(10-13)9-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,19,25)

InChI Key

OOPFAHRQFCXZSN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=NNC1=S)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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